molecular formula C18H22N2O2 B1298798 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde CAS No. 433955-84-1

2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B1298798
CAS No.: 433955-84-1
M. Wt: 298.4 g/mol
InChI Key: BOKFPTPAAQLKSQ-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde typically involves multiple stepsThe indole core can be synthesized from 2-methyl-3-nitroaniline through a series of reactions involving nitration, reduction, and cyclization . The piperidine moiety is then introduced via a nucleophilic substitution reaction, where 4-methyl-piperidine is reacted with an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Catalysts and solvents that can be recycled are often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Scientific Research Applications

2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin or dopamine receptors, influencing their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-indole-3-carbaldehyde: Lacks the piperidine moiety, resulting in different biological activities.

    1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde: Similar structure but without the methyl group on the indole ring.

    2-Methyl-1-[2-(piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde: Similar structure but without the methyl group on the piperidine ring

Uniqueness

2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde is unique due to the presence of both the indole and piperidine moieties, which confer distinct biological activities and chemical reactivity. The methyl groups on both the indole and piperidine rings may enhance its binding affinity and selectivity for specific targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-7-9-19(10-8-13)18(22)11-20-14(2)16(12-21)15-5-3-4-6-17(15)20/h3-6,12-13H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKFPTPAAQLKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=C(C3=CC=CC=C32)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355478
Record name 2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433955-84-1
Record name 2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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